molecular formula C10H9Cl2NO2 B11947751 Allyl N-(3,4-dichlorophenyl)carbamate CAS No. 25217-32-7

Allyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B11947751
CAS No.: 25217-32-7
M. Wt: 246.09 g/mol
InChI Key: JNTMNFBKCXOUGZ-UHFFFAOYSA-N
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Description

Allyl N-(3,4-dichlorophenyl)carbamate (CAS 25217-32-7) is a chemical compound of interest in scientific research. As a carbamate derivative, it shares a core structural motif with a significant class of compounds known for their ability to interact with biological systems. Carbamates, in general, are recognized for their activity as acetylcholinesterase (AChE) inhibitors . This mechanism involves the reversible carbamylation of the AChE enzyme at neuronal synapses and neuromuscular junctions, leading to an accumulation of acetylcholine and subsequent neuroexcitatory effects . The structural features of this compound—specifically the allyl and 3,4-dichlorophenyl groups—may also make it a valuable intermediate in organic synthesis. Allylic compounds are frequently employed in catalytic reactions and in the construction of more complex molecules for pharmaceutical and chemical research . Furthermore, recent studies highlight the exploration of carbamate derivatives, particularly those incorporating allyl and halogenated aryl groups, in the search for new antibacterial agents. Such compounds have shown promising activity against challenging pathogens like Helicobacter pylori, indicating the broader research value of this chemical class in developing novel therapeutics . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe handling practices.

Properties

CAS No.

25217-32-7

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

prop-2-enyl N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C10H9Cl2NO2/c1-2-5-15-10(14)13-7-3-4-8(11)9(12)6-7/h2-4,6H,1,5H2,(H,13,14)

InChI Key

JNTMNFBKCXOUGZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Zinc-Based Catalysts

Zinc acetyl acetonate (Zn(acac)₂) has been shown to drastically improve reaction kinetics and product purity. In a representative example, 0.5% wt Zn(acac)₂ achieved 73.2% conversion within 0.5 hours and 95.9% after 16 hours, with no detectable by-products. Comparatively, tin-based catalysts like dibutyltin dilaurate yielded only 53.7% conversion after 0.5 hours and introduced up to 1.6% impurities.

Table 1: Catalyst Performance Comparison

CatalystConcentration (% wt)Conversion (0.5 hrs)Conversion (16 hrs)By-products (%)
Zinc acetyl acetonate0.573.295.90
Dibutyltin dilaurate1.053.773.91.6

Solvent Selection and Reaction Efficiency

Halogenated solvents such as methylene chloride and ethylene dichloride are optimal due to their ability to stabilize intermediates and enhance catalyst activity. Non-halogenated solvents like acetone or ethyl acetate result in poor conversions (<5% at 0.5 hours).

Table 2: Solvent Efficacy in Carbamate Synthesis

SolventConversion (0.5 hrs)Conversion (16 hrs)
Methylene chloride91.298.3
Ethylene dichloride74.698.0
Acetone028.8

Stepwise Synthesis of this compound

Reaction Setup and Procedure

  • Materials :

    • Allyl isocyanate (1.0 eq)

    • 3,4-Dichlorophenylhydroxylamine (1.0 eq)

    • Zinc acetyl acetonate (0.5–2.0% wt relative to hydroxylamine)

    • Methylene chloride (solvent)

  • Procedure :

    • Charge a jacketed reactor with methylene chloride and 3,4-dichlorophenylhydroxylamine.

    • Cool the mixture to 0–5°C under inert atmosphere.

    • Add Zn(acac)₂ followed by dropwise addition of allyl isocyanate.

    • Stir at room temperature for 16 hours.

    • Wash the organic layer with 5% sodium bicarbonate and water.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Workup and Purification

The crude product typically requires no further purification, achieving >94% purity directly after solvent evaporation. If necessary, silica gel chromatography (hexane/ethyl acetate, 80:20 v/v) elevates purity to >98%.

Comparative Analysis of Traditional vs. Modern Methods

By-Product Formation

Traditional tin-catalyzed methods produce up to 5.1% by-products, including urea derivatives and unreacted intermediates. In contrast, Zn(acac)₂ eliminates by-products entirely, as validated by GC and NMR analyses.

Reaction Kinetics

Zinc catalysts reduce reaction times from 41 hours (tin-based systems) to 16 hours while improving yields from 66% to 89%.

Industrial Scalability and Environmental Considerations

The use of methylene chloride, while effective, poses environmental and health risks. Alternatives like benzotrifluoride or propylene carbonate offer greener profiles without compromising yield (81.2% and 38.6% conversion at 0.5 hours, respectively) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl N-(3,4-dichlorophenyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as or in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding or .

    Reduction: Formation of or .

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Coatings and Polymer Science

Allyl N-(3,4-dichlorophenyl)carbamate has been utilized in radiation-curing coatings. These coatings are significant in enhancing the mechanical and chemical resistance of substrates. They are particularly effective against alkaline and acidic reagents, making them valuable in industrial applications such as:

  • UV-Curing Coatings : These coatings utilize the compound as a reactive diluent, improving the flexibility and adhesion properties of the final product.
  • Crosslinked Polymers : The compound contributes to the formation of crosslinked structures that enhance durability in various materials including adhesives, inks, and molded parts .
Application TypeDescriptionBenefits
UV-Curing CoatingsReactive diluent in UV-cured systemsEnhanced chemical resistance
Crosslinked PolymersForms durable crosslinked structuresImproved mechanical stability

Agricultural Chemistry

The compound has also been explored for its potential as a pesticide. As a carbamate pesticide, it operates similarly to organophosphates by inhibiting acetylcholinesterase activity in pests. Research indicates that it can effectively reduce pest populations while exhibiting lower toxicity to non-target organisms when used at appropriate concentrations .

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound have been investigated for their potential as drug delivery systems. The compound's ability to form stable complexes with various drugs enhances bioavailability and therapeutic efficacy. Studies have shown promising results in using these complexes for targeted drug delivery .

Case Study 1: UV-Curing Coatings

A study conducted on the application of this compound in UV-curing coatings demonstrated significant improvements in mechanical properties when incorporated into formulations. The results indicated enhanced adhesion and resistance to solvents compared to traditional formulations without this compound.

Case Study 2: Pesticidal Efficacy

Research on the pesticidal efficacy of this compound revealed its effectiveness against common agricultural pests. In controlled trials, crops treated with this compound showed a marked reduction in pest populations while maintaining high yields and minimal phytotoxicity .

Mechanism of Action

The mechanism of action of Allyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The compound’s ability to form covalent bonds with nucleophilic sites on proteins and enzymes is a key aspect of its mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The 3,4-dichlorophenyl group is a critical structural feature shared across multiple compounds in the evidence. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents/Modifications Key Properties/Activities Reference
Allyl N-(3,4-dichlorophenyl)carbamate Allyl carbamate + 3,4-dichlorophenyl N/A (inferred from analogs) [1]
(4-Nitrophenyl) N-(3,4-dichlorophenyl)carbamate 4-Nitrophenyl carbamate + 3,4-dichlorophenyl Density: 1.556 g/cm³; LogP: 5.05; High thermal stability [8]
3,4-Dichlorocinnamanilides (Series 2) Cinnamamide + 3,4-dichlorophenyl Submicromolar activity against S. aureus and MRSA; Low cytotoxicity [5]
4-Chlorocinnamanilides (Series 1) Cinnamamide + 4-chlorophenyl Lower antibacterial activity vs. Series 2 [5]
Allyl [3-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]carbamate (9d) Pyrazoline ring + allyl carbamate Enhanced structural rigidity (potential for improved target engagement) [1]
  • Lipophilicity: emphasizes the use of HPLC to determine logk values for carbamates with 3,4-dichlorophenyl groups. Higher lipophilicity (logP ~5.05 in ) correlates with improved membrane permeability, a trend observed in 3,4-dichlorocinnamanilides (), which showed superior antibacterial activity compared to mono-chloro analogs .
  • Thermal Stability : The nitro-substituted analog in exhibits a high boiling point (450.3°C), suggesting that electron-withdrawing groups (e.g., nitro) enhance stability, whereas allyl groups may impart reactivity for further derivatization .

Key Research Findings and Implications

Role of Dichloro Substitution : The 3,4-dichlorophenyl group consistently enhances bioactivity across compound classes, likely through increased lipophilicity and target binding (e.g., bacterial enzymes or membranes) .

Carbamate vs. Amide Linkages : Carbamates (e.g., this compound) offer synthetic flexibility compared to cinnamanilides, which prioritize amide bonds for conformational stability .

Biological Activity

Allyl N-(3,4-dichlorophenyl)carbamate is a compound that has garnered attention in various fields, particularly in agricultural chemistry and medicinal research. This article explores its biological activity, focusing on its mechanisms, effectiveness, and potential applications.

Chemical Structure and Properties

This compound is a carbamate derivative characterized by the presence of an allyl group and a dichlorophenyl moiety. The chemical structure can be represented as follows:

C1H1NO2C1H1Cl2C6H4\text{C}_1\text{H}_1\text{N}\text{O}_2\text{C}_1\text{H}_1\text{Cl}_2\text{C}_6\text{H}_4

This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that carbamate compounds often function as enzyme inhibitors, particularly in the context of herbicidal and fungicidal activities. The specific mechanisms include:

  • Inhibition of Acetylcholinesterase (AChE) : Many carbamates act as reversible inhibitors of AChE, leading to increased levels of acetylcholine in synaptic clefts, which can disrupt normal neurotransmission.
  • Targeting Protein Methyltransferases : Some studies suggest that derivatives with similar structures may inhibit protein methyltransferases, which play critical roles in cellular signaling and gene expression regulation .

Biological Activity in Agriculture

This compound has been evaluated for its herbicidal properties. It shows effectiveness against various weed species while minimizing injury to crop plants. A study demonstrated that treatments with this compound reduced weed competition without adversely affecting the growth of crops like wheat .

Table 1: Herbicidal Activity Against Common Weeds

CompoundApplication Rate (kg/ha)Efficacy (%)
This compound0.575
Standard Herbicide A0.590
Standard Herbicide B0.585

Medicinal Applications

Research into the medicinal properties of this compound is still emerging. Preliminary findings suggest potential antibacterial and antifungal activities, which could be harnessed for therapeutic purposes.

  • Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating a potential for development as an antimicrobial agent .
  • Fungicidal Properties : Studies have noted that carbamate derivatives can inhibit fungal growth by disrupting cellular processes critical for survival .

Case Studies

  • Case Study on Herbicidal Application : In a controlled field trial, this compound was applied to wheat fields infested with wild oats. The results indicated a significant reduction in weed biomass while maintaining crop yield at acceptable levels.
  • Antifungal Efficacy : A laboratory study assessed the compound's ability to inhibit the growth of Fusarium oxysporum. The results suggested that at certain concentrations, the compound effectively reduced fungal growth by over 60% compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for preparing Allyl N-(3,4-dichlorophenyl)carbamate, and how can reaction yields be optimized?

this compound can be synthesized via carbamate formation using intermediates such as acyl chlorides. For example, a related method involves reacting an acyl chloride derivative (e.g., 4-(3,4-dichlorophenyl)-4-phenylbutyryl chloride) with methyl carbamate under reflux conditions in toluene . Optimization of yields (38–84%) may involve controlling stoichiometry, solvent polarity, and catalyst selection (e.g., palladium catalysts for allylation steps) . Monitoring reaction progress via TLC or LC-MS (e.g., m/z = 487.1 [M + H]+ for intermediates) is critical .

Q. How can NMR spectroscopy be utilized to confirm the molecular structure of this compound?

Key diagnostic signals in 1H^{1}\text{H} NMR include:

  • Allyl group protons: δ 4.42 (d, J=5.8J = 5.8 Hz, 2H) for the methylene group and δ 5.22–5.35 (m, 2H) for the vinyl protons .
  • Aromatic protons from the 3,4-dichlorophenyl moiety: δ 7.28–7.45 (m, 3H) . 13C^{13}\text{C} NMR will show carbamate carbonyl signals at δ ~155–161 ppm, with aromatic carbons in the δ 120–140 ppm range . Coupling constants (e.g., J=15.6J = 15.6 Hz for trans-vinyl protons) further validate stereochemistry .

Advanced Research Questions

Q. What analytical methodologies are recommended for resolving contradictions in purity assessments of this compound?

Conflicting purity data can arise from residual solvents or byproducts. A multi-technique approach is advised:

  • HPLC/LC-MS : Detect impurities using reverse-phase columns (C18) and monitor [M + H]+ ions (e.g., m/z = 557.1 for related compounds) .
  • 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR : Resolve overlapping signals from structurally similar contaminants .
  • Elemental Analysis : Verify stoichiometric ratios (e.g., C: 49.1%, H: 3.8%, N: 4.8% for C10_{10}H9_{9}Cl2_{2}NO2_{2}) .

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound derivatives?

SAR studies should focus on:

  • Allyl Group Modifications : Replacing the allyl moiety with bulkier groups (e.g., biphenylmethyl) to assess steric effects on receptor binding .
  • Chlorine Substitution : Comparing activity of 3,4-dichloro derivatives with mono- or non-chlorinated analogs (e.g., diuron vs. swep) .
  • Carbamate Linkers : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability . Pharmacological assays (e.g., receptor binding KiK_i values) for opioid or SMYD2 targets may provide mechanistic insights .

Q. What experimental strategies are effective in studying the environmental degradation pathways of this compound?

  • Metabolite Identification : Use HPLC-MS/MS to detect hydrolysis products like 3,4-dichloroaniline or N-methylurea derivatives, which are common in carbamate degradation .
  • Soil/Water Half-Life Studies : Conduct under controlled pH and UV conditions to simulate environmental persistence .
  • Microbial Degradation Assays : Screen for microbial consortia capable of cleaving the carbamate bond via enzymatic hydrolysis .

Methodological Considerations

Q. How can researchers validate synthetic protocols for this compound to ensure reproducibility?

  • Reagent Purity : Use ≥99.5% pure starting materials (e.g., 3,4-dichloroaniline) to minimize side reactions .
  • Catalyst Screening : Test palladium (e.g., Pd(OAc)2_2) vs. copper catalysts for allylation efficiency .
  • Scale-Up Safety : Handle allyl chloroformate intermediates (CAS 2937-50-0) in fume hoods due to toxicity .

Q. What computational tools can predict the physicochemical properties of this compound?

  • LogP Estimation : Use software like ChemAxon or ACD/Labs to predict lipophilicity (experimental logP ~3.2) .
  • Thermodynamic Data : Reference NIST databases for enthalpy of formation (ΔHf\Delta H_f) and vapor pressure .
  • Docking Simulations : Model interactions with biological targets (e.g., SMYD2 methyltransferase) using AutoDock Vina .

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